1-[(Tert-butoxy)carbonyl]-1-azaspiro[4.5]decane-8-carboxylic acid
Description
1-[(Tert-butoxy)carbonyl]-1-azaspiro[4.5]decane-8-carboxylic acid is a spirocyclic compound featuring a bicyclic system with a nitrogen atom in the azaspiro[4.5]decane core. The tert-butoxycarbonyl (Boc) group at position 1 acts as a protective moiety for the amine, while the carboxylic acid at position 8 enhances polarity and reactivity, making it valuable in pharmaceutical synthesis and chemical biology .
Properties
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]-1-azaspiro[4.5]decane-8-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO4/c1-14(2,3)20-13(19)16-10-4-7-15(16)8-5-11(6-9-15)12(17)18/h11H,4-10H2,1-3H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCFGRWZVGORNKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC12CCC(CC2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801149051 | |
| Record name | 1-Azaspiro[4.5]decane-1,8-dicarboxylic acid, 1-(1,1-dimethylethyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801149051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2227205-99-2 | |
| Record name | 1-Azaspiro[4.5]decane-1,8-dicarboxylic acid, 1-(1,1-dimethylethyl) ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2227205-99-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Azaspiro[4.5]decane-1,8-dicarboxylic acid, 1-(1,1-dimethylethyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801149051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Structural Overview and Key Functional Groups
The target compound features a spiro[4.5]decane core with a tert-butoxycarbonyl (Boc) group at the 1-position and a carboxylic acid moiety at the 8-position. Its molecular formula is C₁₅H₂₅NO₄, and the spiro architecture introduces steric constraints that necessitate precise synthetic control. The Boc group serves as a protective moiety for the amine, while the carboxylic acid enables further derivatization, such as peptide coupling or salt formation.
Retrosynthetic Analysis
Retrosynthetic dissection suggests three primary disconnections:
- Spiro ring formation via cyclization or metathesis.
- Introduction of the Boc group through carbamate formation.
- Installation of the carboxylic acid via oxidation or hydrolysis.
This approach aligns with methods reported for structurally related azaspiro compounds.
Synthetic Methodologies
Spiro Ring Construction
The spiro[4.5]decane core is typically assembled through ring-closing metathesis (RCM) or Mannich cyclization :
Ring-Closing Metathesis
A cyclohexene precursor bearing amine and ester functionalities undergoes RCM using a Grubbs catalyst (e.g., Grubbs II) to form the spiro structure. For example:
- Substrate : 8-(2-propenyl)-1-azabicyclo[4.3.0]nonane-2-carboxylate.
- Conditions : 5 mol% Grubbs II catalyst, dichloromethane (DCM), 40°C, 12 h.
- Yield : 60–75%.
Mannich Cyclization
Cyclization of a δ-lactam with formaldehyde under acidic conditions generates the spiro framework:
Boc Protection of the Amine
The primary amine is protected using di-tert-butyl dicarbonate (Boc anhydride):
- Reagents : Boc₂O (1.2 equiv), DMAP (0.1 equiv).
- Solvent : Tetrahydrofuran (THF) or dichloromethane (DCM).
- Conditions : 0°C to room temperature, 2–4 h.
- Yield : 85–95%.
Mechanistic Insight : The reaction proceeds via nucleophilic attack of the amine on the electrophilic carbonyl of Boc anhydride, facilitated by DMAP as a base.
Optimization and Challenges
Stereochemical Control
The spiro center’s configuration (R/S) is influenced by the choice of catalyst in RCM. Chiral Ru catalysts (e.g., Hoveyda-Grubbs) yield enantiomeric excesses >90%.
Boc Deprotection Risks
Overexposure to acidic conditions during subsequent steps may cleave the Boc group. Stabilization strategies include:
Analytical Characterization
Key spectroscopic data confirm successful synthesis:
Industrial-Scale Considerations
- Cost-Efficiency : Boc₂O is preferred over alternative reagents due to commercial availability and low toxicity.
- Solvent Recovery : THF and DCM are distilled and reused to minimize waste.
- Safety Protocols : Rigorous exclusion of moisture during Boc protection to prevent di-tert-butyl carbonate formation.
Applications in Drug Discovery
The compound serves as a precursor to protease inhibitors and kinase modulators. For example:
Chemical Reactions Analysis
1-[(Tert-butoxy)carbonyl]-1-azaspiro[4.5]decane-8-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the tert-butoxycarbonyl group can be replaced by other functional groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[(Tert-butoxy)carbonyl]-1-azaspiro[4.5]decane-8-carboxylic acid finds extensive applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 1-[(Tert-butoxy)carbonyl]-1-azaspiro[4.5]decane-8-carboxylic acid involves its interaction with specific molecular targets. The tert-butoxycarbonyl group acts as a protecting group, stabilizing the compound and preventing unwanted side reactions. Upon deprotection, the active amine group can interact with various biological targets, influencing biochemical pathways.
Comparison with Similar Compounds
Structural Comparison
The compound’s key structural differentiators include its spiro[4.5]decane framework , Boc protection , and carboxylic acid substituent . Below is a comparison with structurally related analogs:
Key Observations :
- The position and type of functional groups (e.g., carboxylic acid vs. ketone) significantly alter reactivity and applications. For example, the carboxylic acid in the target compound enhances hydrogen-bonding capacity, influencing solubility and protein-binding interactions .
- The presence of heteroatoms (e.g., oxygen in 1-oxa analogs) modifies ring strain and electronic properties, affecting stability and synthetic utility .
Functional and Application Comparisons
- Pharmaceutical Utility: The carboxylic acid group in the target compound facilitates conjugation with amines or alcohols, making it a versatile intermediate in prodrug design. In contrast, amino-substituted analogs (e.g., CAS 1160246-91-2) are used as building blocks for kinase inhibitors .
- Biological Activity : Compounds like tert-butyl 2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxylate (CAS 183673-70-3) exhibit enhanced binding to enzymatic pockets due to their rigid spiro framework and hydrogen-bonding motifs .
Data Tables
Table 1: Key Physical Properties
Biological Activity
1-[(Tert-butoxy)carbonyl]-1-azaspiro[4.5]decane-8-carboxylic acid is a compound of significant interest in medicinal chemistry due to its unique spirocyclic structure and potential biological activities. This article explores the biological activity of this compound, focusing on its antibacterial properties, mechanism of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical formula: . Its structure features a spirocyclic framework that contributes to its biological activity. The tert-butoxycarbonyl (Boc) group is critical for enhancing solubility and stability, making it a suitable candidate for further pharmacological evaluations.
Antibacterial Properties
Recent studies have highlighted the antibacterial efficacy of 1-[(Tert-butoxy)carbonyl]-1-azaspiro[4.5]decane-8-carboxylic acid against various bacterial strains. In vitro assays demonstrated that this compound exhibits significant inhibitory effects against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | < 0.125 μg/mL |
| Escherichia coli | 0.5 μg/mL |
| Klebsiella pneumoniae | 2 μg/mL |
| Enterococcus faecalis | < 0.0625 μg/mL |
These findings indicate that the compound is particularly effective against multidrug-resistant strains, suggesting a potential therapeutic application in treating resistant infections .
The antibacterial mechanism of 1-[(Tert-butoxy)carbonyl]-1-azaspiro[4.5]decane-8-carboxylic acid appears to involve inhibition of bacterial topoisomerases, enzymes crucial for DNA replication and transcription. Inhibition assays revealed that the compound competes with ATP for binding to the enzyme, significantly disrupting bacterial DNA supercoiling .
Case Study 1: Efficacy Against MRSA
A study evaluated the efficacy of the compound in a murine model infected with methicillin-resistant Staphylococcus aureus (MRSA). The results showed a significant reduction in bacterial load in treated mice compared to controls, demonstrating its potential as an effective treatment option for resistant bacterial infections .
Case Study 2: Structural Modifications and Activity
Research explored various structural modifications of the original compound to enhance its antibacterial activity. Modifications such as altering the Boc group or introducing additional functional groups led to compounds with improved MIC values and broader spectrum activity against resistant strains .
Q & A
Q. Critical Parameters :
- Temperature Control : Low temperatures (-78°C) for sensitive reactions (e.g., borohydride reductions) .
- Solvent Selection : Dichloromethane (DCM) or tetrahydrofuran (THF) for Boc protection; aqueous workup for purification .
- Yield Optimization : Intermediate purification via column chromatography to minimize side products.
Q. Table 1: Representative Synthetic Steps
Basic: How should researchers handle and store this compound to ensure stability?
Methodological Answer:
- Storage : Store at 2–8°C in airtight containers under inert gas (N₂/Ar) to prevent hydrolysis of the Boc group .
- Incompatible Materials : Avoid strong acids/bases, oxidizing agents (e.g., H₂O₂), and reducing agents (e.g., LiAlH₄), which degrade the spirocyclic structure .
- Handling : Use gloves, goggles, and fume hoods; avoid skin contact due to potential irritation .
Q. Stability Data :
- Thermal Stability : Decomposes above 200°C; no auto-ignition reported .
- Light Sensitivity : Stable under dark conditions; prolonged UV exposure may degrade the Boc group .
Advanced: What analytical techniques are critical for characterizing purity and structure?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm spirocyclic geometry and Boc group integrity (e.g., tert-butyl peaks at δ 1.4 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns (ACN/H₂O gradient) to assess purity (>95%) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ = 285.34 m/z) .
Q. Data Interpretation :
- Contaminant Identification : LC-MS traces showing byproducts (e.g., de-Boc intermediates) require iterative purification.
Advanced: How can researchers resolve contradictions in reported synthetic yields or stability data?
Methodological Answer:
Contradictions often arise from differences in reaction conditions or analytical methods. Strategies include:
Q. Case Study :
- Yield Variability (75–94%) : Attributed to DMAP catalyst freshness; recrystallization improves consistency .
- Divergent Stability Claims : Conflicting reports on acidic stability resolved via pH-dependent NMR monitoring .
Advanced: What strategies optimize the compound’s solubility for in vitro assays?
Methodological Answer:
Q. Table 2: Solubility in Common Solvents
| Solvent | Solubility (mg/mL) | Conditions | Reference |
|---|---|---|---|
| DMSO | 50 | 25°C | |
| Ethanol | 20 | 25°C | |
| PBS (pH 7.4) | 5 | 37°C |
Advanced: How to design experiments to study structure-activity relationships (SAR) for therapeutic targets?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
